Nikethamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nikethamide has been widely used in scientific research due to its stimulant properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular respiration and metabolic pathways.

Medicine: Investigated for its potential use in treating respiratory and circulatory disorders.

Industry: Employed in the production of pharmaceuticals and other chemical products

Wirkmechanismus

Nikethamide exerts its effects by stimulating the central nervous system, particularly the respiratory centers in the brainstem. It increases the rate and depth of respiration, leading to improved oxygenation and ventilation. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with nicotinic acetylcholine receptors and other neurotransmitter systems .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Nikethamide plays a significant role in biochemical reactions by stimulating the medullary respiratory center, leading to increased respiratory drive and mental lucidity . It interacts with several enzymes and proteins, including those involved in the central nervous system and respiratory pathways. The primary interaction is with the respiratory center in the medulla oblongata, where Nikethamide enhances the activity of neurons responsible for respiratory rhythm generation . This interaction results in deeper and more rapid breathing, which is crucial in counteracting respiratory depression caused by various agents.

Cellular Effects

Nikethamide exerts its effects on various cell types, particularly those in the central nervous system and respiratory system. It enhances cell function by increasing the activity of neurons in the medullary respiratory center, leading to improved respiratory drive . Additionally, Nikethamide influences cell signaling pathways related to respiratory control and may affect gene expression related to respiratory function. The compound’s impact on cellular metabolism includes increased oxygen uptake and utilization, which is vital for maintaining adequate respiratory function under stress conditions .

Molecular Mechanism

At the molecular level, Nikethamide acts by binding to specific receptors in the medullary respiratory center, leading to the activation of neuronal pathways that control respiration . This binding interaction results in the stimulation of respiratory neurons, enhancing their activity and promoting deeper and more rapid breathing. Nikethamide may also inhibit certain enzymes that depress respiratory function, thereby counteracting the effects of respiratory depressants . Changes in gene expression related to respiratory control are also observed, contributing to the compound’s overall stimulatory effects on respiration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nikethamide are observed to change over time. The compound is known for its rapid onset of action, with noticeable effects on respiratory drive and mental lucidity occurring shortly after administration . The effects are relatively short-lived, with a half-life of approximately 0.5 hours . Long-term studies have shown that repeated administration of Nikethamide can lead to tolerance, reducing its effectiveness over time. Additionally, the compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH, which can affect its potency and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of Nikethamide vary with different dosages. Low to moderate doses of the compound result in increased respiratory drive and improved oxygenation, while high doses can lead to adverse effects such as convulsions and toxicity . Studies have shown that the threshold for toxic effects is relatively high, with lethal doses observed at significantly higher levels than therapeutic doses . Caution is advised when administering high doses, as the risk of adverse effects increases with dosage.

Metabolic Pathways

Nikethamide is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The primary metabolic pathway involves the oxidation of the diethyl groups, followed by conjugation reactions that facilitate the excretion of the metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Nikethamide, and any alterations in these enzymes can affect the compound’s metabolic flux and metabolite levels . The metabolic pathways of Nikethamide are essential for understanding its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Nikethamide is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly into the bloodstream and distributed to target tissues, including the central nervous system and respiratory system . Transporters and binding proteins facilitate the movement of Nikethamide across cell membranes, ensuring its availability at the site of action. The compound’s localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Nikethamide is primarily within the cytoplasm and mitochondria of target cells . The compound’s activity is influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing Nikethamide to its site of action, ensuring its efficacy in stimulating respiratory function . Understanding the subcellular localization of Nikethamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nikethamide can be synthesized through the reaction of nicotinic acid with diethylamine. The process involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amine group of diethylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of nikethamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Nikethamide undergoes several types of chemical reactions, including:

Oxidation: Nikethamide can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can convert nikethamide into its corresponding amine derivatives.

Substitution: Nikethamide can undergo substitution reactions where the diethylamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nikethamide can lead to the formation of nicotinic acid derivatives, while reduction can produce various amine compounds .

Vergleich Mit ähnlichen Verbindungen

Nikethamide is similar to other respiratory stimulants such as doxapram and caffeine. it is unique in its specific chemical structure and mode of action. Unlike doxapram, which primarily acts on peripheral chemoreceptors, nikethamide has a more central mechanism of action. Additionally, nikethamide’s chemical structure, which includes a pyridine ring and a diethylamide group, distinguishes it from other stimulants .

Similar Compounds:

Doxapram: A respiratory stimulant that acts on peripheral chemoreceptors.

Caffeine: A central nervous system stimulant with a different chemical structure.

Theophylline: A bronchodilator with stimulant properties

Eigenschaften

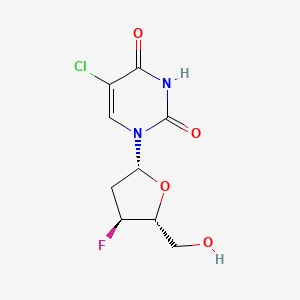

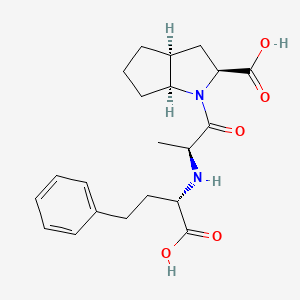

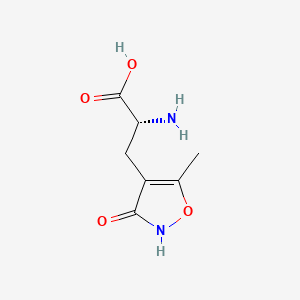

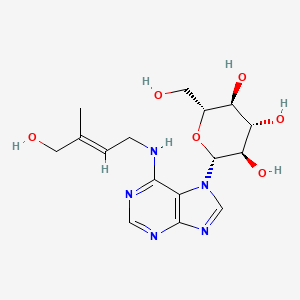

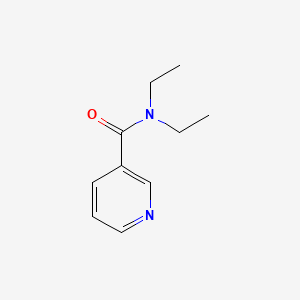

IUPAC Name |

N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYVXEGFNDZQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046524 | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.058 to 1.066 at 77 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

59-26-7 | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nikethamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikethamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nikethamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIKETHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368IVD6M32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

75 to 79 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Nikethamide exert its effects on the central nervous system?

A1: While Nikethamide has historically been classified as a central nervous system stimulant, its mechanism of action is complex and involves multiple targets. It appears to primarily act by stimulating the chemoreceptors in the carotid body, leading to reflex stimulation of respiration and increased blood pressure. [] This effect is likely mediated through both direct stimulation of the medullary respiratory centers and reflex stimulation via the carotid bodies. [, ]

Q2: Are there any specific brain regions where Nikethamide exerts its effects?

A2: Research in rabbits suggests that the obex region of the medulla oblongata is particularly sensitive to Nikethamide. Local application of the drug to this area significantly increased the firing of both phrenic nerve and inspiratory units in the nucleus tractus solitarius. [] This finding highlights a potential site of action for Nikethamide's respiratory stimulant effects.

Q3: What is the molecular formula and weight of Nikethamide?

A3: Nikethamide has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.

Q4: What is known about the stability of Nikethamide in pharmaceutical preparations?

A4: Studies have investigated the impact of gamma radiation on the stability of Nikethamide Injection. Results indicate that exposure to high doses of radiation (8 kGy and above) significantly reduces the concentration of Nikethamide, highlighting potential stability concerns. []

Q5: How is Nikethamide metabolized in the body?

A5: Nikethamide is rapidly metabolized in the liver, primarily to nicotinamide, a naturally occurring form of vitamin B3. [] This rapid metabolism makes it challenging to detect Nikethamide itself in biological samples after administration. Interestingly, research in horses has identified an intermediate metabolite, N-ethylnicotinamide, which could potentially serve as a marker for Nikethamide use. []

Q6: What is known about the pharmacokinetics of Nikethamide?

A6: Pharmacokinetic studies in dogs utilizing a phosphorimetric analysis method revealed that Nikethamide exhibits a two-compartment open model with a terminal half-life (T1/2β) of 120 minutes after intravenous administration. [] This suggests relatively rapid elimination from the body.

Q7: What are the potential toxic effects of Nikethamide?

A7: While Nikethamide can stimulate respiration, it has a narrow therapeutic window and can cause adverse effects, including convulsions, restlessness, tremors, vomiting, and even death, particularly at high doses. [, ] Its use as a respiratory stimulant has declined due to these safety concerns.

Q8: Can Nikethamide be administered via routes other than intravenous injection?

A8: While intravenous administration is common, research suggests that endotracheal administration of Nikethamide might be a viable alternative. Studies in dogs demonstrated that Nikethamide is effectively absorbed through the endotracheal route, resulting in comparable blood concentrations and respiratory effects to intravenous administration. []

Q9: What analytical techniques are available for quantifying Nikethamide?

A9: Various methods have been developed for the quantification of Nikethamide in pharmaceutical preparations and biological samples, including:

- High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific detection of Nikethamide in various matrices, including injections, blood, and cerebrospinal fluid. [, , , ]

- Phosphorimetry: This technique exploits Nikethamide's ability to emit phosphorescence under specific conditions, enabling sensitive detection in biological samples. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique can be employed for the quantitative analysis of Nikethamide in bulk drug substances and injectable formulations. []

- Indirect Atomic Absorption Spectroscopy (AAS): This method relies on the reaction of Nikethamide with copper ions and thiocyanate, allowing for indirect quantification by measuring copper concentration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.